molecular formula C14H14N2O2 B8589897 (6-Methyl-pyridin-3-yl)-carbamic acid benzyl ester

(6-Methyl-pyridin-3-yl)-carbamic acid benzyl ester

Cat. No.: B8589897
M. Wt: 242.27 g/mol
InChI Key: KEKRZQKLVPWDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methyl-pyridin-3-yl)-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl N-(6-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C14H14N2O2/c1-11-7-8-13(9-15-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)

InChI Key

KEKRZQKLVPWDMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-methylnicotinic acid (36.4 mmol) in toluene (100 mL) was added DIPEA (120 mmol) and Diphenylphosphoryl azide (91.1 mmol). The reaction mixture was heated to reflux for 1 h, cooled to RT and treated with benzyl alcohol (120 mmol). After 30 min ethyl acetate (200 mL) and water (200 mL) were added, the layers were separated and the organic layer washed with water (3×100 mL). The solvents were removed in vacuo and the residue was purified by preparative HPLC chromatography to give (6-methyl-pyridin-3-yl)-carbamic acid benzyl ester (5.2 g, 21.5 mmol, 59%) as a colourless oil.
Quantity
36.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mmol
Type
reactant
Reaction Step Two
Quantity
91.1 mmol
Type
reactant
Reaction Step Two
Quantity
120 mmol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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